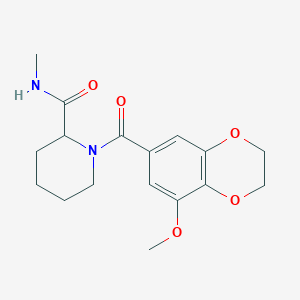
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and pain. By inhibiting COX-2, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide reduces inflammation and pain. Additionally, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide. One area of research is the development of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms of action of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide in humans.
Métodos De Síntesis
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1-(1H-pyrazol-1-yl)propan-2-amine with 2,2,2-trifluoroacetic anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to yield 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide. The synthesis of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antinociceptive, and anti-tumor properties. 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-pyrazol-1-ylpropan-2-ylamino)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-8(6-17-4-2-3-16-17)14-5-9(18)15-7-10(11,12)13/h2-4,8,14H,5-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKQIVLCGMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)



![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)

![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)
